2-chloro-1-benzothiophene-5-sulfonyl chloride
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Overview
Description
2-chloro-1-benzothiophene-5-sulfonyl chloride is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This compound is characterized by the presence of a chlorine atom at the second position and a sulfonyl chloride group at the fifth position of the benzothiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-benzothiophene-5-sulfonyl chloride typically involves the chlorination of 1-benzothiophene followed by sulfonylation. One common method involves the reaction of 1-benzothiophene with thionyl chloride in the presence of a catalyst to introduce the sulfonyl chloride group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-benzothiophene-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide or a sulfone under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents for converting sulfonyl chlorides to sulfonamides.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products Formed
Substitution Products: Amines, ethers, and thioethers.
Reduction Products: Sulfonamides and sulfones.
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Scientific Research Applications
2-chloro-1-benzothiophene-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-benzothiophene-5-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and in the development of bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1-benzothiophene-2-sulfonyl chloride: Similar structure but with different substitution pattern.
2-chloro-5-methylthiophene: Similar thiophene ring but with a methyl group instead of a sulfonyl chloride group.
2-chloro-1-benzothiophene-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
Uniqueness
2-chloro-1-benzothiophene-5-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both a chlorine atom and a sulfonyl chloride group on the benzothiophene ring allows for versatile chemical transformations and applications in various fields of research and industry.
Properties
CAS No. |
445280-58-0 |
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Molecular Formula |
C8H4Cl2O2S2 |
Molecular Weight |
267.2 |
Purity |
95 |
Origin of Product |
United States |
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